molecular formula C31H28N2O4S2 B314621 ETHYL (2Z)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314621
M. Wt: 556.7 g/mol
InChI Key: ACALPGJKYIGIRA-ITYLOYPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(benzyloxy)benzylidene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of ETHYL (2Z)-2-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-7-METHYL-5-[4-(METHYLSULFANYL)PHENYL]-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. One common synthetic route includes the condensation of appropriate benzaldehyde derivatives with thiazolopyrimidine intermediates under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiazolopyrimidine moieties. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. .

Scientific Research Applications

Ethyl 2-[4-(benzyloxy)benzylidene]-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction pathways, which are crucial for cellular communication and function .

Comparison with Similar Compounds

Similar compounds include other thiazolopyrimidine derivatives, which share structural similarities but differ in their functional groups. These differences can result in varying biological activities and chemical reactivities. For example, compounds with different substituents on the benzylidene or thiazolopyrimidine rings may exhibit unique pharmacological profiles .

Properties

Molecular Formula

C31H28N2O4S2

Molecular Weight

556.7 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-[(4-phenylmethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H28N2O4S2/c1-4-36-30(35)27-20(2)32-31-33(28(27)23-12-16-25(38-3)17-13-23)29(34)26(39-31)18-21-10-14-24(15-11-21)37-19-22-8-6-5-7-9-22/h5-18,28H,4,19H2,1-3H3/b26-18-

InChI Key

ACALPGJKYIGIRA-ITYLOYPMSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC=CC=C5)/S2)C

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CC=C(C=C4)OCC5=CC=CC=C5)S2)C

Origin of Product

United States

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